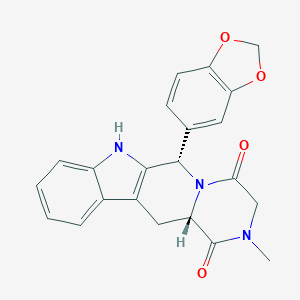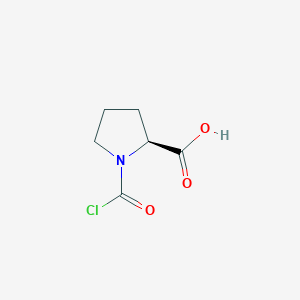
2-氯-4-碘-5-(三氟甲基)吡啶
描述
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H2ClF3IN . It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .
科学研究应用
Chemistry:
- 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- In medicinal chemistry, this compound serves as a building block for the development of drugs with potential therapeutic applications. Its unique chemical properties allow for the introduction of trifluoromethyl and halogen groups, which can enhance the biological activity and metabolic stability of drug candidates .
Industry:
- The compound is also used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials .
作用机制
Target of Action
It is commonly used as an organic synthesis intermediate and reaction reagent , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions, contributing to the formation of complex organic molecules with biological activity .
Biochemical Pathways
It is used in the synthesis of biologically active molecules, such as drugs, pesticides, and ligands , implying that it could potentially influence a wide range of biochemical pathways depending on the final compounds it helps to form.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine . For instance, it is light-sensitive and should be stored in a dark place . It is also recommended to be sealed in dry conditions at room temperature . These factors can affect its stability and, consequently, its efficacy in chemical reactions.
生化分析
Biochemical Properties
It is known that this compound can be used in organic synthesis as an intermediate and reaction reagent . It can be used to synthesize complex organic molecules with biological activity, such as drugs, pesticides, and ligands
Molecular Mechanism
It is known that this compound can participate in various chemical reactions as an intermediate or reaction reagent It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine involves the reaction of 2-Chloro-5-(trifluoromethyl)pyridine with copper(I) acetate and sodium iodide . This reaction typically occurs under controlled conditions to ensure the efficient formation of the desired product .
- Another method involves the reaction of 2-Chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride to produce the trifluoromethylated intermediate, which is then iodinated to yield the final product .
Industrial Production Methods:
- Industrial production of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine often employs large-scale batch reactors where the aforementioned reactions are carried out under optimized conditions to maximize yield and purity. The use of high-purity reagents and precise control of reaction parameters are crucial for industrial synthesis .
化学反应分析
Types of Reactions:
Substitution Reactions: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents attached to it.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like or .
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate , are commonly used along with bases like potassium carbonate and solvents like dimethylformamide .
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
相似化合物的比较
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison:
- 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
- Compared to 2-Chloro-5-(trifluoromethyl)pyridine , the additional iodine atom in 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine allows for further functionalization through halogen exchange reactions .
属性
IUPAC Name |
2-chloro-4-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQBBXEZSNIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378715 | |
| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-55-9 | |
| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)


![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)



![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)




